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Compound of Interest

Compound Name: 2-Chlorophenanthrene
CAS No.: 24423-11-8
Cat. No.: B1345102
Get Quote
. J

This document provides a comprehensive overview of the expected spectroscopic data for 2-
chlorophenanthrene, tailored for researchers, scientists, and professionals in drug
development. The analysis covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS), offering predicted data based on established
principles and analysis of the parent compound, phenanthrene, and related substituted
aromatic molecules.

Molecular Structure

2-Chlorophenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula
C14HoCl. Its structure consists of a phenanthrene backbone with a chlorine atom substituted at
the C2 position.

Molecular Formula: C1aHoCl Molecular Weight: 212.67 g/mol [1] Exact Mass: 212.039278 Da[1]
CAS Number: 24423-11-8[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. Although experimental spectra for 2-chlorophenanthrene are not publicly available,
the following *H and 13C NMR data are predicted based on the known spectra of phenanthrene
and established substituent chemical shift (SCS) effects of chlorine on an aromatic ring.

The *H NMR spectrum is expected to show nine distinct signals in the aromatic region (typically
0 7.0-9.0 ppm). The chlorine atom at the C2 position will induce downfield shifts for adjacent
protons (H1, H3) and will influence the coupling patterns. The chemical shifts are predicted
relative to phenanthrene in CDCls.

Proton Assignment Prt-?‘dicted Chemical Pred-ict-e(-:I Predicted Coupling
Shift (6, ppm) Multiplicity Constant (J, Hz)

H1 7.7-7.9 Doublet J=85

H3 76-7.8 Doublet J=20

H4 85-8.7 Doublet J=85

H5 8.6-8.8 Doublet J=8.0

H6 7.6-7.8 Triplet J=75

H7 7.6-7.8 Triplet J=75

H8 7.8-8.0 Doublet J=8.0

H9 7.8-8.0 Singlet

H10 79-8.1 Singlet

The 13C NMR spectrum is expected to display 14 distinct signals for the 14 carbon atoms. The
carbon atom directly bonded to the chlorine (C2) will be significantly deshielded. The signals for
other carbons are predicted based on the phenanthrene spectrum.
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Carbon Assignment Predicted Chemical Shift (8, ppm)
C1 125 - 127
Cc2 131 - 133
C3 126 - 128
C4 128 - 130
C4a 130 - 132
C4b 129 - 131
C5 122 - 124
C6 126 - 128
c7 126 - 128
C8 123 - 125
C8a 131-133
C9 127 - 129
C10 127 - 129
Cl0a 132 - 134

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The
predicted IR data for 2-chlorophenanthrene is based on the characteristic absorption
frequencies for aromatic compounds and chloroarenes.
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Wavenumber (cm~—?) Vibration Type Intensity

3100 - 3000 Aromatic C-H Stretch Medium

1600 - 1585 Aromatic C=C Ring Stretch Medium

1500 - 1400 Aromatic C=C Ring Stretch Strong
Aromatic C-H Out-of-Plane

900 - 675 ) Strong
Bending

~1100 C-CI Stretch Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. For 2-chlorophenanthrene, the electron ionization (El) mass spectrum is expected

to show a prominent molecular ion peak. Due to the natural isotopic abundance of chlorine

(3>Cl:37Cl = 3:1), a characteristic M+2 peak with approximately one-third the intensity of the

molecular ion peak will be observed.

Relative
m/z lon/Fragment Notes
Abundance
Isotopic peak for the
214 [C1aH?’CIT (M+2) ~33% molecular ion
containing 3’Cl.
) ] Molecular lon (Base
212 [C1aH3CI* (M*) 100%
Peak)
177 [C1aHo]* Moderate Loss of Cl radical.
176 [C1aHs]*™ Moderate Loss of HCI.
Loss of CzH2
152 [Ciz2Hs]* Low (acetylene) from the
[C1aHs]*" fragment.
Doubly charged ion
88 [C1aHs]?* Low
from loss of HCI.
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Experimental Protocols & Methodologies

The following sections describe standard methodologies for acquiring the spectroscopic data
discussed above.

o Sample Preparation: A sample of 5-10 mg of 2-chlorophenanthrene is dissolved in
approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCI3) in a 5 mm NMR
tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is added for
chemical shift referencing (6 = 0.00 ppm).

o Data Acquisition: *H and 3C NMR spectra are acquired on a spectrometer operating at a
field strength of 400 MHz or higher.

o H NMR: A standard pulse-acquire sequence is used. Key parameters include a spectral
width of ~15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3
seconds. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

o 13C NMR: A proton-decoupled pulse-acquire sequence is used to obtain singlet peaks for
all carbons. A wider spectral width (~250 ppm) is required. Due to the lower natural
abundance and gyromagnetic ratio of 13C, a longer acquisition time and a greater number
of scans (e.g., 1024 or more) are necessary.

o Sample Preparation (KBr Pellet): Approximately 1-2 mg of solid 2-chlorophenanthrene is
finely ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar
and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic
press.

o Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier Transform
Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is
first recorded. The sample spectrum is then recorded over a range of 4000 to 400 cm~1.
Typically, 16 to 32 scans are co-added and averaged to produce the final spectrum, which is
plotted as percent transmittance versus wavenumber (cm~1).

e Sample Introduction: A dilute solution of 2-chlorophenanthrene in a volatile organic solvent
(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a
direct insertion probe or through a gas chromatography (GC) inlet for purified samples.
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« lonization: Electron lonization (El) is used. The sample is vaporized and then bombarded
with a beam of high-energy electrons (typically 70 eV), causing the molecule to lose an
electron and form a positively charged radical cation (molecular ion).

e Mass Analysis: The resulting ions and fragments are accelerated into a mass analyzer (e.g.,
a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-

charge ratio (m/z).

o Detection: The separated ions are detected, and their relative abundances are plotted
against their m/z values to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a synthesized organic compound like 2-chlorophenanthrene.
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General Workflow for Spectroscopic Characterization
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 2-
Chlorophenanthrene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Profile of 2-
Chlorophenanthrene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1345102/docs#a-technical-guide-to-the-
spectroscopic-profile-of-2-chlorophenanthrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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